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molecular formula C14H18O5 B8422849 Methyl 5-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolane 4-carboxylate

Methyl 5-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolane 4-carboxylate

Cat. No. B8422849
M. Wt: 266.29 g/mol
InChI Key: PAESGNWBIJGYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06495217B2

Procedure details

Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate (3.5 g, 15.5 mmol), copper sulphate anhydrous (4.3 g, 27 mmol, 1.8 equiv.) and acetone (40 ml, excess) were stirred in the presence of a catalytic amount of para-toluene sulphonic acid at 35° C. After 16 hours, the copper sulphate was removed by filtration, and the filtrate was removed and evaporated to dryness on a rotary evaporator. The product was purified by flash column chromatography using DCM as eluant. Evaporation of the appropriate fractions left methyl 5-(4-methoxyphenyl)-2,2-dimethyl -1,3-dioxolane 4-carboxylate as a clear, colourless oil (4.0 g, 96%). [a]D=+37.4° (THF, conc.=0.01712, 20° C). 1H-NMR was in accordance with expected signals.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH:7]([OH:16])[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)[C:3]([O:5][CH3:6])=[O:4].[C:17]1(C)[CH:22]=CC(S(O)(=O)=O)=C[CH:18]=1>S([O-])([O-])(=O)=O.[Cu+2].CC(C)=O>[CH3:15][O:14][C:11]1[CH:10]=[CH:9][C:8]([CH:7]2[O:16][C:17]([CH3:22])([CH3:18])[O:1][CH:2]2[C:3]([O:5][CH3:6])=[O:4])=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
OC(C(=O)OC)C(C1=CC=C(C=C1)OC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
4.3 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the copper sulphate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was removed
CUSTOM
Type
CUSTOM
Details
evaporated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography
CUSTOM
Type
CUSTOM
Details
Evaporation of the appropriate fractions
WAIT
Type
WAIT
Details
left methyl 5-(4-methoxyphenyl)-2,2-dimethyl -1,3-dioxolane 4-carboxylate as a clear, colourless oil (4.0 g, 96%)
CUSTOM
Type
CUSTOM
Details
[a]D=+37.4° (THF, conc.=0.01712, 20° C)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC1=CC=C(C=C1)C1C(OC(O1)(C)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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